molecular formula C13H18FNO B1386050 2-[2-(4-Fluorophenoxy)ethyl]piperidine CAS No. 475144-85-5

2-[2-(4-Fluorophenoxy)ethyl]piperidine

Cat. No.: B1386050
CAS No.: 475144-85-5
M. Wt: 223.29 g/mol
InChI Key: JHYKGGGNELYUTC-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenoxy)ethyl]piperidine (systematic name: 4-[2-(4-Fluorophenoxy)ethyl]piperidine, CAS 291289-20-8) is a piperidine derivative featuring a six-membered amine ring substituted with an ethyl group linked to a 4-fluorophenoxy moiety. The 4-fluorophenoxy group consists of a phenyl ring with a fluorine atom at the para position, connected via an ether bond to the ethyl chain. This compound is primarily used in industrial applications, as indicated by its safety data sheet .

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYKGGGNELYUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(4-Fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-fluorophenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

2-[2-(4-Fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(4-Fluorophenoxy)ethyl]piperidine is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies related to enzyme activity.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural variations among 4-[2-(4-Fluorophenoxy)ethyl]piperidine and analogous compounds, along with their physicochemical and biological implications:

Compound Name (CAS/Reference) Structural Variation Key Property Differences
4-[2-(4-Fluorophenoxy)ethyl]piperidine (291289-20-8) Reference compound: Fluorine at para position, ether linkage to ethyl-piperidine Moderate lipophilicity, balanced electronic effects.
4-[2-(2-Fluorophenoxy)phenyl]piperidine (Patent) Fluorophenoxy group attached to a phenyl ring, which is linked to piperidine Increased aromaticity; potential enhanced binding to serotonin/norepinephrine transporters due to extended conjugation.
1-BOC-2-(2-(3-Trifluoromethylphenoxy)ethyl)piperidine Trifluoromethyl group (CF₃) at meta position; BOC-protected amine Higher lipophilicity (logP ↑); improved metabolic stability due to CF₃ and BOC group.
2-[2-(Cyclohexylethoxy)ethyl]piperidine hydrochloride Cyclohexylethoxy substituent instead of fluorophenoxy Significantly increased lipophilicity; reduced solubility in aqueous media.
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine (278789-09-6) Imidazole ring replaces fluorophenoxy group Enhanced hydrogen-bonding capacity; altered receptor interactions (e.g., kinase inhibition potential).

Biological Activity

2-[2-(4-Fluorophenoxy)ethyl]piperidine, a compound belonging to the piperidine class, has garnered attention due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various in vitro and in vivo studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18FNOC_{13}H_{18}FNO. The presence of the fluorine atom in the para position of the phenoxy group enhances the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound are primarily linked to its effects on neurotransmitter systems and ion channels. The following sections summarize key findings from various studies.

Inhibition of Ion Channels

Research indicates that derivatives of piperidine, including this compound, exhibit significant inhibitory effects on voltage-gated calcium channels (VGCCs). This inhibition can lead to vasodilatory effects, making it a candidate for treating hypertension without the common side effect of reflex tachycardia associated with traditional calcium channel blockers .

Neurotransmitter Uptake Inhibition

Piperidine derivatives have been shown to affect serotonin (5-HT) and norepinephrine (NE) reuptake mechanisms. For instance, compounds structurally similar to this compound have demonstrated efficacy in modulating neurotransmitter levels, which is beneficial in managing mood disorders and pain syndromes .

Structure-Activity Relationship (SAR)

SAR studies have elucidated how modifications to the piperidine structure influence biological activity. For example, the introduction of electron-withdrawing groups at specific positions significantly enhances inhibitory potency against certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for folate metabolism in cancer therapy .

Modification Effect on Activity
Para-fluorinationIncreased potency for enzyme inhibition
Alkyl substitutionsEnhanced calcium channel inhibition

Case Studies and Research Findings

  • Hypertensive Models : A study involving spontaneously hypertensive rats demonstrated that oral administration of related piperidine compounds resulted in a significant reduction in blood pressure without causing reflex tachycardia. This suggests a favorable pharmacological profile for cardiovascular applications .
  • Neuroprotective Effects : In vitro studies have indicated that piperidine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds may inhibit neurotransmitter uptake, thereby enhancing synaptic transmission .
  • Anticancer Activity : Preliminary evaluations suggest that certain piperidine derivatives exhibit anticancer properties through their action on various cellular pathways, including apoptosis induction via caspase activation .

Q & A

What are the recommended synthetic routes for 2-[2-(4-Fluorophenoxy)ethyl]piperidine, and how can reaction yields be optimized?

Level : Basic
Methodological Answer :
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-fluorophenol with a piperidine derivative containing a leaving group (e.g., chloride) in a polar aprotic solvent like dichloromethane, using sodium hydroxide as a base . Yield optimization strategies include:

  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >99% purity .

Which characterization techniques are critical for confirming the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify fluorophenoxy and piperidine moieties (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH2_2 signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C13_{13}H17_{17}FNO2_2).
  • Elemental analysis : Match theoretical vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

What safety protocols should be followed when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (P261 precaution).
  • Waste disposal : Neutralize acidic/basic byproducts before disposing via certified hazardous waste channels .

How can researchers investigate the pharmacological potential of this compound?

Level : Advanced
Methodological Answer :

  • Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., 3^3H-LSD for 5-HT2A_{2A}) .
  • In vitro toxicity : Assess cytotoxicity in HEK-293 cells via MTT assays (IC50_{50} determination).
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .

What analytical methods are suitable for quantifying impurities in this compound?

Level : Advanced
Methodological Answer :

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Validate method parameters (LOD: 0.1 μg/mL, LOQ: 0.3 μg/mL) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .

How should researchers address contradictory data in spectroscopic or pharmacological studies of this compound?

Level : Advanced
Methodological Answer :

  • Replicate experiments : Conduct triplicate trials under identical conditions to rule out variability.
  • Cross-validate techniques : Compare NMR data with X-ray crystallography (if crystalline) or IR spectroscopy .
  • Peer consultation : Collaborate with computational chemists to model electronic effects of the fluorophenoxy group .

What computational approaches can predict the reactivity or bioactivity of this compound?

Level : Advanced
Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and nucleophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding poses at target receptors (e.g., 5-HT2A_{2A} PDB: 6WGT) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier permeability .

What strategies are effective for synthesizing novel derivatives of this compound?

Level : Advanced
Methodological Answer :

  • Side-chain modification : Introduce alkyl/aryl groups at the piperidine nitrogen via reductive amination .
  • Electrophilic substitution : Replace the fluorine atom with other halogens (e.g., Cl, Br) using halogen exchange reactions .
  • SAR studies : Systematically vary substituents and test biological activity to establish structure-activity relationships .

How can mechanistic studies elucidate the degradation pathways of this compound under varying pH conditions?

Level : Advanced
Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed piperidine rings) via fragmentation patterns .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

What storage conditions ensure long-term stability of this compound?

Level : Basic
Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
  • Stability monitoring : Perform periodic HPLC analysis (every 6 months) to assess purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Fluorophenoxy)ethyl]piperidine
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